
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is particularly interesting because of its unique structure, which combines an indole core with a trifluoromethoxyphenyl group, potentially leading to diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like indole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification processes such as crystallization or chromatography would be essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, they can act as agonists or antagonists to certain receptors, modulating cellular responses and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyindole-3-acetic acid: A metabolite of psilocybin and psilocin, known for its role in plant hormone regulation.
4-Hydroxyphenylacetic acid: A phenolic acid used in various chemical syntheses.
Uniqueness
4-Hydroxy-6-(3-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This unique feature may enhance its potential in drug development and other scientific applications.
Propriétés
Formule moléculaire |
C17H12F3NO4 |
|---|---|
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
2-[4-hydroxy-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)25-12-3-1-2-9(4-12)10-5-13-16(14(22)6-10)11(8-21-13)7-15(23)24/h1-6,8,21-22H,7H2,(H,23,24) |
Clé InChI |
OHTWQFNWOFSDFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)O)C(=CN3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





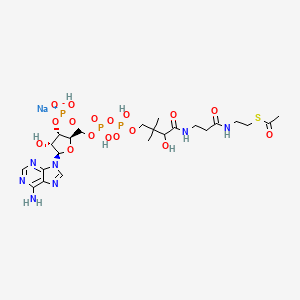

![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
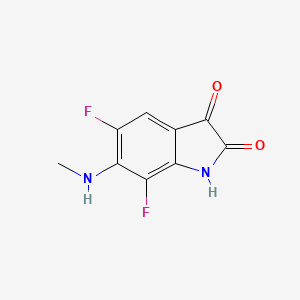

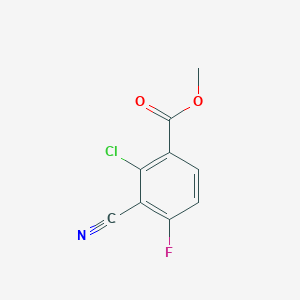
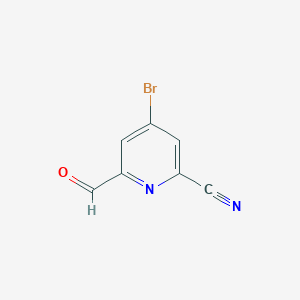
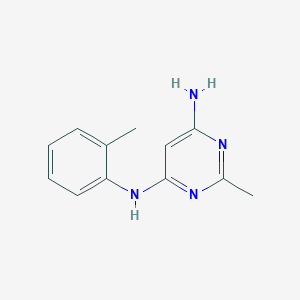


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
